

Application Notes and Protocols: Determination of Andamertinib (PLB1004) IC50 in EGFR Mutant Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andamertinib*

Cat. No.: *B15613523*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

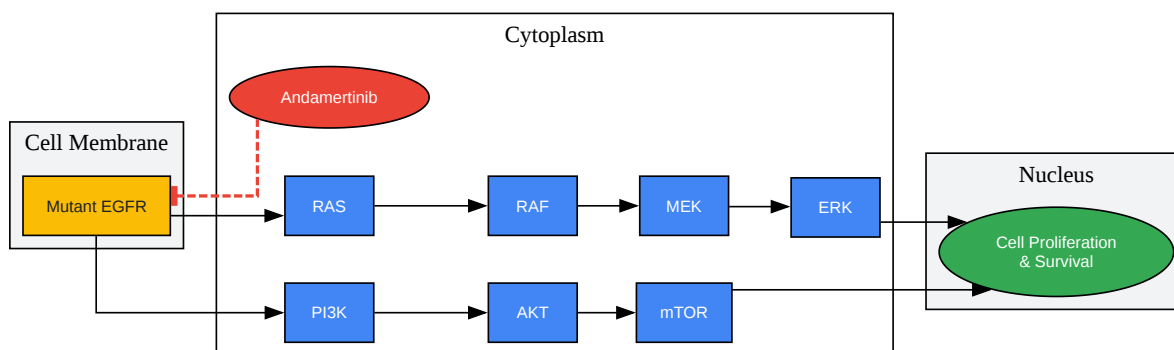
Introduction

Andamertinib (PLB1004) is a potent and irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Avistone Biotechnology.[1][2] It is a mono-anilino-pyrimidine small molecule designed to target various EGFR mutations implicated in non-small cell lung cancer (NSCLC), including classical activating mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][3] Preclinical data have demonstrated that **Andamertinib** exhibits a high degree of selectivity for mutant EGFR over wild-type EGFR, suggesting a potentially favorable therapeutic window.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Andamertinib** in EGFR mutant cancer cell lines, a critical parameter for evaluating its potency and cellular activity.

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. **Andamertinib** exerts its therapeutic effect by covalently binding to the ATP-binding site within the kinase domain of mutant EGFR. This irreversible inhibition blocks the downstream signaling

cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.[4][5]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **Andamertinib** in EGFR Mutant Cells.

Data Presentation: In Vitro Activity of Andamertinib

Andamertinib has demonstrated potent inhibitory activity against a range of EGFR mutations in preclinical studies. The IC₅₀ values vary depending on the specific mutation. Below is a summary of the reported in vitro activity of **Andamertinib**.

EGFR Mutation	Cell Line/Enzyme Assay	IC50 (nM)
Exon 20 Insertions	Various	25.67 - 316.6
Exon 19 Deletion	Not Specified	Potent Activity Reported
L858R	Not Specified	Potent Activity Reported
T790M	Not Specified	Potent Activity Reported

Note: The IC50 values for Exon 20 insertion mutations are presented as a range based on available preclinical data.^[3] Specific IC50 values for individual Exon 19 deletion, L858R, and T790M mutations have been reported as potent but are not publicly available in a detailed breakdown.^{[1][2]}

Experimental Protocols

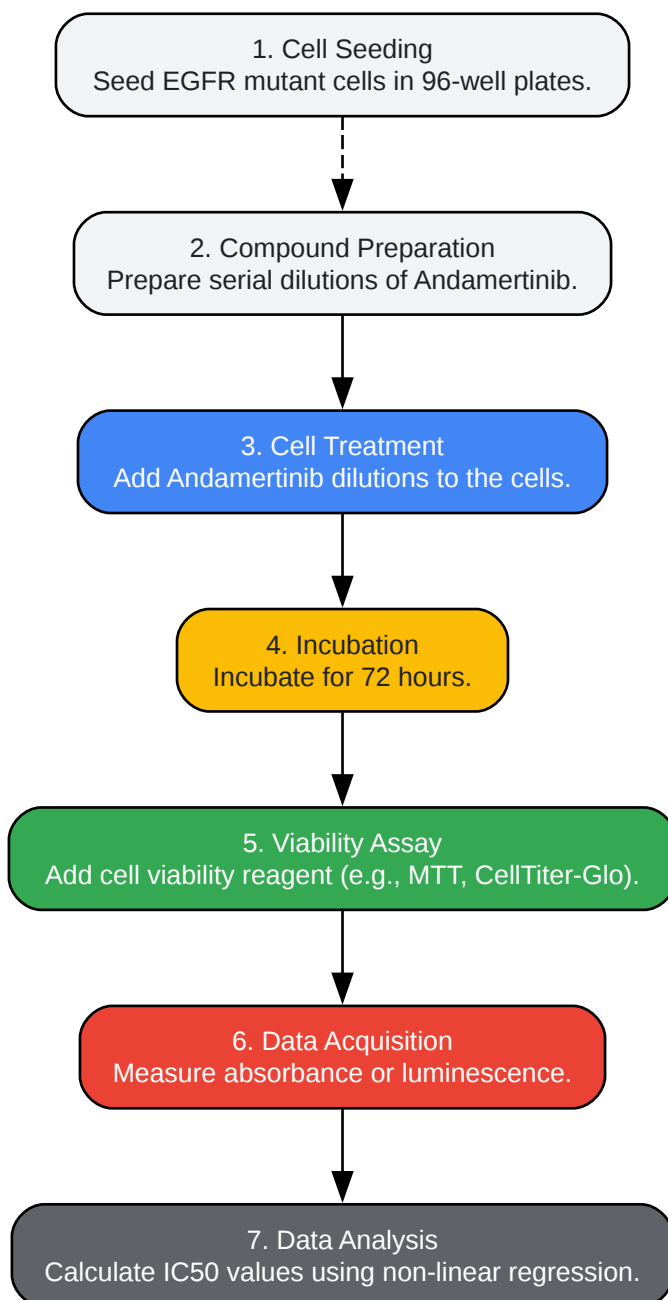
The following is a detailed protocol for determining the IC50 of **Andamertinib** in EGFR mutant cancer cell lines using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials and Reagents

- EGFR mutant cancer cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [delE746-A750], Ba/F3 cells engineered to express specific EGFR mutations)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- Andamertinib** (PLB1004)
- Dimethyl sulfoxide (DMSO)
- 96-well clear or opaque-walled tissue culture plates

- Cell viability reagent (e.g., MTT solution [5 mg/mL in PBS] or CellTiter-Glo® Luminescent Cell Viability Assay kit)
- Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Plate reader (absorbance or luminescence)

Experimental Workflow



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for IC50 determination.

Step-by-Step Protocol

- Cell Seeding:
 - Culture EGFR mutant cells in T-75 flasks until they reach 70-80% confluency.
 - Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
 - Seed the cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Preparation:
 - Prepare a 10 mM stock solution of **Andamertinib** in DMSO.
 - Perform a serial dilution of the **Andamertinib** stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 μ M).
 - Also, prepare a vehicle control containing the same final concentration of DMSO as the highest **Andamertinib** concentration.
- Cell Treatment:
 - Carefully remove the culture medium from the 96-well plates.
 - Add 100 μ L of the various concentrations of **Andamertinib** or the vehicle control to the respective wells.
 - Include wells with untreated cells as a positive control for cell viability.
- Incubation:

- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assay (MTT Assay Example):
 - After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for an additional 4 hours at 37°C.
 - Carefully aspirate the medium containing MTT from each well.
 - Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plates for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the **Andamertinib** concentration.
 - Use a non-linear regression model (sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the IC₅₀ value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for determining the IC₅₀ of **Andamertinib** in EGFR mutant cell lines. The potent and selective inhibitory activity of **Andamertinib** against various clinically relevant EGFR mutations underscores its potential as a promising therapeutic agent for NSCLC. Accurate and

reproducible determination of its IC₅₀ is fundamental for further preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avistone Announces Interim Data Results on PLB1004 in Patients with EGFR mutant NSCLC Patients at AACR 2023 - BioSpace [biospace.com]
- 2. Andamertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The current landscape, advancements, and prospects in the treatment of patients with EGFR exon 20 insertion mutations warrant scientific elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Determination of Andamertinib (PLB1004) IC₅₀ in EGFR Mutant Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613523#ic50-determination-of-andamertinib-in-egfr-mutant-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com